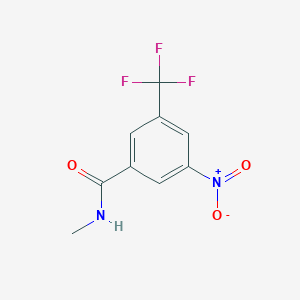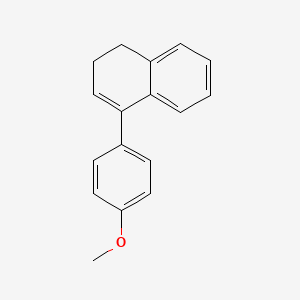
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol is a chemical compound that features a morpholine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group
准备方法
The synthesis of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions in large reactors with optimized temperature and pressure conditions to ensure high yield and purity.
化学反应分析
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidines.
科学研究应用
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
(4-((4-Chloropyrimidin-2-yl)methyl)morpholin-3-yl)methanol can be compared with similar compounds such as:
4-Chloropyrimidine: Lacks the morpholine and hydroxymethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxymethylmorpholine: Lacks the chloropyrimidine moiety, reducing its potential for specific interactions with biological targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
[4-[(4-chloropyrimidin-2-yl)methyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-1-2-12-10(13-9)5-14-3-4-16-7-8(14)6-15/h1-2,8,15H,3-7H2 |
InChI 键 |
QOVQUWPGLYJXQT-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1CC2=NC=CC(=N2)Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(5-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazine](/img/structure/B8596706.png)
![7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8596709.png)



![4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B8596763.png)
![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)
![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)




